Cas no 207115-22-8 (4-Bromo-2-iodophenol)
4-Bromo-2-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-iodophenol
- 2-iodo-4-bromophenol
- 4-Brom-2-jod-1-hydroxy-benzol
- 4-Brom-2-jod-phenol
- 4-bromo-2-iodo-phenol
- 4-bromoiodophenol
- PHE038
- Phenol,4-bromo-2-iodo
- Phenol, 4-bromo-2-iodo-
- UXIULWIJWDJDQD-UHFFFAOYSA-N
- EBD53663
- MB06781
- CM11650
- AS05450
- AK117512
- V4253
-
- MDL: MFCD09029644
- Inchi: 1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
- InChI Key: UXIULWIJWDJDQD-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1O)Br
Computed Properties
- Exact Mass: 297.84900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 2.369±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 72.0 to 76.0 deg-C
- Boiling Point: 243.0±25.0 ºC (760 Torr),
- Flash Point: 100.8±23.2 ºC,
- Solubility: Very slightly soluble (0.81 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.75930
4-Bromo-2-iodophenol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-Bromo-2-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152695-5g |
4-Bromo-2-iodophenol |
207115-22-8 | >98.0% | 5g |
¥157.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152695-250mg |
4-Bromo-2-iodophenol |
207115-22-8 | >98.0% | 250mg |
¥32.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152695-1g |
4-Bromo-2-iodophenol |
207115-22-8 | >98.0% | 1g |
¥52.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152695-25g |
4-Bromo-2-iodophenol |
207115-22-8 | >98.0% | 25g |
¥628.90 | 2023-09-04 | |
| Chemenu | CM251259-5g |
4-Bromo-2-iodophenol |
207115-22-8 | 95% | 5g |
$122 | 2021-06-16 | |
| Chemenu | CM251259-10g |
4-Bromo-2-iodophenol |
207115-22-8 | 95% | 10g |
$204 | 2021-06-16 | |
| Chemenu | CM251259-25g |
4-Bromo-2-iodophenol |
207115-22-8 | 95% | 25g |
$355 | 2021-06-16 | |
| Chemenu | CM251259-100g |
4-Bromo-2-iodophenol |
207115-22-8 | 95% | 100g |
$888 | 2021-06-16 | |
| TRC | B683913-100mg |
4-Bromo-2-iodophenol |
207115-22-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B683913-250mg |
4-Bromo-2-iodophenol |
207115-22-8 | 250mg |
$ 75.00 | 2023-04-18 |
4-Bromo-2-iodophenol Suppliers
4-Bromo-2-iodophenol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-Bromo-2-iodophenol
4-Bromo-2-Iodophenol: A Comprehensive Overview
4-Bromo-2-iodophenol, also known by its CAS number 207115-22-8, is a versatile aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the para position and an iodine atom at the ortho position relative to the hydroxyl group. The presence of these halogens imparts distinct electronic and steric properties, making it a valuable substrate for numerous chemical reactions and applications.
The synthesis of 4-bromo-2-iodophenol typically involves multi-step processes that often begin with the bromination or iodination of phenolic derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions required for constructing this compound. These methods not only enhance yield but also improve the overall sustainability of the synthesis pathway.
In terms of physical properties, 4-bromo-2-iodophenol exhibits a high melting point due to the strong intermolecular hydrogen bonding between the hydroxyl groups. Its solubility in polar solvents is significantly influenced by the electron-withdrawing effects of bromine and iodine, which increase the compound's polarity. This makes it particularly useful in polar solvent-based reactions, such as those involving nucleophilic aromatic substitution or coupling reactions.
The chemical reactivity of 4-bromo-2-iodophenol is a topic of ongoing research interest. Its halogenated aromatic ring makes it susceptible to various nucleophilic and electrophilic substitutions. Recent studies have highlighted its potential as a precursor for synthesizing biologically active compounds, such as antiviral agents and anticancer drugs. For example, researchers have successfully utilized this compound as a building block for constructing complex heterocyclic structures with promising pharmacological profiles.
In addition to its role in organic synthesis, 4-bromo-2-iodophenol has found applications in materials science. Its ability to undergo oxidative coupling reactions has led to its use in the synthesis of conducting polymers and other advanced materials. These materials exhibit enhanced electrical properties, making them suitable for applications in electronics and energy storage devices.
The environmental impact of 4-bromo-2-iodophenol has also been a focus of recent research. Studies have shown that this compound can undergo biodegradation under specific conditions, reducing its persistence in aquatic environments. However, further investigations are needed to fully understand its ecological fate and potential risks.
In conclusion, 4-bromo-2-iodophenol, with its unique structural features and versatile reactivity, continues to be a valuable compound in both academic research and industrial applications. As new synthetic methods and applications emerge, this compound is poised to play an even greater role in advancing chemical science and technology.
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